molecular formula C17H36N2 B1275248 N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine CAS No. 881041-25-4

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine

Cat. No.: B1275248
CAS No.: 881041-25-4
M. Wt: 268.5 g/mol
InChI Key: FHUGWLMGVKKUOL-UHFFFAOYSA-N
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Description

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine is an organic compound that belongs to the class of amines This compound features a complex structure with multiple alkyl groups and a seven-membered azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of azepane with a suitable alkyl halide, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate hydrogenation steps. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often facilitated by strong nucleophiles such as sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, lithium aluminum hydride in tetrahydrofuran.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, amines.

Scientific Research Applications

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological receptors and enzymes, which may lead to the development of new therapeutic agents.

    Medicine: Investigated for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(azepan-2-ylmethyl)-3-methylbutan-1-amine: Lacks the additional alkyl group present in N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine.

    N-(hexan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine: Contains a six-membered ring instead of the seven-membered azepane ring.

Uniqueness

This compound is unique due to its specific combination of alkyl groups and the azepane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUGWLMGVKKUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CCC(C)C)CC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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